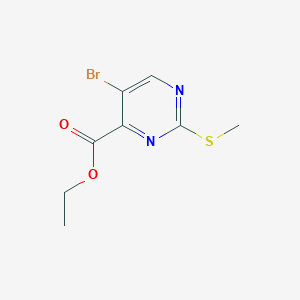

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZCVNCWMFKYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503789 | |

| Record name | Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-38-3 | |

| Record name | Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and quantitative data, and includes visualizations to aid in the understanding of the chemical processes and potential biological relevance.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including several approved drugs. The presence of a bromine atom at the 5-position and a methylthio group at the 2-position offers opportunities for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Substituted pyrimidines have been extensively studied as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are implicated in cancer cell proliferation and migration.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the carboxylic acid precursor, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, from mucobromic acid and S-methylisothiourea sulfate. The second step is the esterification of the carboxylic acid to the corresponding ethyl ester.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

This protocol is adapted from a known procedure for the synthesis of the carboxylic acid precursor.

Materials:

-

Mucobromic acid

-

S-methylisothiourea sulfate

-

Triethylamine

-

Concentrated Hydrochloric Acid

-

Activated carbon (e.g., Darco G-60)

-

Water

-

Ether

Procedure:

-

To a stirred aqueous solution of S-methylisothiourea sulfate, slowly add mucobromic acid at room temperature.

-

Cool the resulting suspension to 10 °C using an ice bath.

-

Add triethylamine dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

-

Allow the reaction mixture to stand at room temperature for 24 hours.

-

Add activated carbon to the dark red/brown solution and stir for 10 minutes.

-

Filter the mixture to remove the activated carbon.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the yellow precipitate by filtration.

-

Wash the precipitate sequentially with water and then with ether.

-

Dry the product in a vacuum oven at 50 °C for 48 hours to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.[1]

Yield: Approximately 59%.[1]

Synthesis of this compound

This procedure describes a general Fischer-Speier esterification which can be applied for the synthesis of the target ethyl ester.

Materials:

-

5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

-

Absolute Ethanol

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane

-

Water

Procedure:

-

Dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a heptane/ethyl acetate gradient) to afford this compound.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid | C₆H₅BrN₂O₂S | 249.09 | Yellow amorphous solid |

| This compound | C₈H₉BrN₂O₂S | 277.14 | Colorless waxy solid |

Table 2: Spectroscopic Data for 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

| Data Type | Details |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 2.75 (s, 3H), 9.20 (s, 1H)[1] |

Table 3: Spectroscopic Data for this compound

| Data Type | Details |

| Mass Spec. (M+H)⁺ | M=309.0[2] (Note: This mass corresponds to the oxidized sulfonyl product, the expected mass for the title compound is ~277/279) |

Note: Detailed ¹H and ¹³C NMR data for the final ethyl ester product were not explicitly found in the searched literature. The provided mass spectrometry data corresponds to the sulfonyl derivative, which can be synthesized from the target compound.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Potential Biological Significance: Inhibition of Kinase Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds in drug discovery, particularly in the field of oncology. Many substituted pyrimidines have been shown to act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) signaling pathways. The title compound, with its reactive sites, serves as a scaffold for the development of potent kinase inhibitors.

The diagram below depicts a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Conclusion

This technical guide has outlined the synthesis of this compound, providing detailed experimental protocols and available quantitative data. The synthetic route via the carboxylic acid precursor is a feasible approach. The potential of this compound as a building block for the development of kinase inhibitors targeting pathways like EGFR underscores its importance in medicinal chemistry research. Further characterization of the final product with comprehensive spectroscopic data would be beneficial for future studies.

References

Spectroscopic Analysis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. Due to the limited availability of experimental data in public databases for this specific compound, this guide also presents detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are applicable for the characterization of this and similar organic molecules. Furthermore, spectroscopic data for the closely related compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is included for reference.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | Singlet | 1H | Pyrimidine H-6 |

| ~4.3 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~2.6 - 2.8 | Singlet | 3H | -SCH₃ |

| ~1.3 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (Ester) |

| ~165 - 170 | C-2 (Pyrimidine) |

| ~160 - 165 | C-4 (Pyrimidine) |

| ~155 - 160 | C-6 (Pyrimidine) |

| ~115 - 120 | C-5 (Pyrimidine) |

| ~60 - 65 | -OCH₂CH₃ |

| ~15 - 20 | -SCH₃ |

| ~10 - 15 | -OCH₂CH₃ |

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3000 | Medium | C-H stretch (aliphatic) |

| ~1720 - 1740 | Strong | C=O stretch (ester) |

| ~1550 - 1600 | Medium-Strong | C=N, C=C stretch (pyrimidine ring) |

| ~1200 - 1300 | Strong | C-O stretch (ester) |

| ~550 - 650 | Medium | C-Br stretch |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks (presence of Bromine) |

| Fragments | Loss of -OCH₂CH₃, -COOCH₂CH₃, -SCH₃ |

Reference Data: 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

For comparative purposes, the following data is available for the corresponding carboxylic acid derivative.

Table 5: ¹H NMR Spectroscopic Data for 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.20 | Singlet | Pyrimidine H-6 |

| 2.75 | Singlet | -SCH₃ |

Solvent: DMSO-d6

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by vortexing or brief sonication.

-

If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.

-

Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.

-

Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

-

Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Transfer the powdered mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction:

-

For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

2. Ionization and Analysis (Electron Impact - EI):

-

Electron impact (EI) is a common ionization technique for such molecules.

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Technical Guide: Crystal Structure Analysis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a definitive crystal structure for Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate has not been publicly reported. This guide has been constructed using data from closely related pyrimidine derivatives and general crystallographic methodologies to provide a representative analysis. The experimental data presented herein is based on analogous compounds and should be considered illustrative.

Introduction

This compound is a substituted pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the pyrimidine core, which is a scaffold in numerous therapeutic agents. The presence of a bromine atom, a methylthio group, and a carboxylate ester provides multiple points for chemical modification, making it a valuable building block for combinatorial chemistry and the synthesis of novel bioactive molecules.

This technical guide outlines the hypothetical crystal structure analysis of the title compound, providing a framework for its synthesis, crystallization, and structural determination by single-crystal X-ray diffraction.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₉BrN₂O₂S |

| Molecular Weight | 277.14 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 74840-38-3 |

| InChI Key | HAZCVNCWMFKYJI-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of the title compound, based on established procedures for similar pyrimidine derivatives.

A plausible synthetic route to the title compound involves the esterification of the corresponding carboxylic acid. A general protocol is described below.

Workflow for Synthesis

Caption: A generalized workflow for the synthesis of the title compound.

Procedure:

-

To a solution of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL/mmol), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Slow evaporation is a common and effective method for small organic molecules.

Procedure:

-

A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

-

The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

-

The vial is loosely covered to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystals are typically observed to form over a period of several days to weeks.

The following protocol is representative of a standard SCXRD experiment for a small organic molecule.

Workflow for SCXRD Analysis

An In-depth Technical Guide to Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive bromine atom, a modifiable methylthio group, and an ester moiety—offers a multitude of possibilities for synthetic transformations, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on experimental details relevant to researchers in the field.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. While experimental data for the ethyl ester is not widely available in public literature, the properties of the closely related 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid provide valuable insights.

| Property | Data | Source |

| Molecular Formula | C₈H₉BrN₂O₂S | [1] |

| Molecular Weight | 277.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not available for the ethyl ester. The corresponding carboxylic acid has a melting point of 158-162 °C (decomposition).[2] | |

| Boiling Point | Not available. | |

| Solubility | Not available for the ethyl ester. The corresponding carboxylic acid is likely sparingly soluble in water. |

Spectroscopic Data

Synthesis and Reactivity

The synthetic utility of this compound lies in the reactivity of its key functional groups. The pyrimidine ring is electron-deficient, which influences the reactivity of its substituents.

Synthesis

The primary route to this compound involves the esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Experimental Protocol: Fischer Esterification

A general and widely used method for this transformation is the Fischer esterification.[5][6]

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Fischer esterification of the parent carboxylic acid.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the chemistry of the C5-bromine, the C2-methylthio group, and the C4-ester.

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than halogens at the 2, 4, or 6 positions of the pyrimidine ring. However, under palladium catalysis, this position becomes a versatile handle for carbon-carbon bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl substituents at the C5 position.[7][8][9][10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound, the desired aryl- or heteroarylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Caption: Suzuki-Miyaura cross-coupling at the C5 position.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further functionalization via click chemistry or as components of larger conjugated systems.[13][14][15][16][17][18]

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a degassed solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

-

Work-up: Quench the reaction with an aqueous solution of ammonium chloride and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Caption: Sonogashira coupling for C-C bond formation.

The methylthio group at the C2 position can be selectively oxidized to the corresponding sulfoxide or sulfone. These transformations can significantly alter the electronic properties of the pyrimidine ring and the steric profile of the molecule, which can be crucial for modulating biological activity.

Experimental Protocol: Oxidation to Sulfone

-

Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.

-

Oxidant: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (typically 2.2 equivalents for the sulfone), portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the oxidation is complete, as monitored by TLC.

-

Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase, concentrate, and purify the resulting sulfone by recrystallization or column chromatography.

Caption: Oxidation of the methylthio group to a sulfone.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often necessary to unmask a carboxylic acid functional group, which can be a key pharmacophore for interacting with biological targets.

Biological Significance and Drug Development Applications

While specific biological data for this compound is limited in the public domain, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications, including anticancer and antiviral agents.[19][20][21][22]

The functional handles on this molecule make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. For instance:

-

Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The C5-position can be functionalized via Suzuki or Sonogashira coupling to introduce moieties that can interact with the hinge region or other key residues in the ATP-binding pocket of kinases.[10][23][24][25]

-

Anticancer and Antiviral Agents: The diverse substitution patterns achievable from this scaffold allow for the exploration of structure-activity relationships in the development of novel anticancer and antiviral compounds.[18][26]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Role in a typical drug discovery pipeline.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its accessible reaction sites allow for the creation of diverse molecular architectures, making it an invaluable tool for medicinal chemists. While further research is needed to fully elucidate its own biological activity and that of its derivatives, its utility as a scaffold for generating novel therapeutic candidates is clear. The experimental guidelines provided in this document are intended to facilitate its use in the laboratory and accelerate the discovery of new medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 3. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. benchchem.com [benchchem.com]

- 10. chem.ucla.edu [chem.ucla.edu]

- 11. benchchem.com [benchchem.com]

- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 15. Click-reagent version of Sonogashira coupling protocol to conjugated fluorescent alkynes with no or reduced homocoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chemimpex.com [chemimpex.com]

- 20. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Antipoliovirus activity and mechanism of action of 3-methylthio-5-phenyl-4-isothiazolecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Potential of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in Modern Drug Discovery

For Immediate Release

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a halogenated pyrimidine derivative, is emerging as a significant building block in the synthesis of advanced therapeutic agents. While not possessing inherent biological activity itself, its chemical structure is a key intermediate in the development of potent and selective kinase inhibitors, particularly in the realm of oncology. This technical guide explores the potential biological activities stemming from this scaffold, focusing on its role in the synthesis of the pan-RAF inhibitor, TAK-632, a compound with significant anticancer properties.

From Intermediate to Inhibitor: The Synthetic Pathway to Kinase Inhibition

This compound serves as a crucial starting material for the synthesis of complex heterocyclic compounds that are designed to interact with specific biological targets. The bromine and methylthio groups on the pyrimidine ring provide reactive sites for a variety of chemical modifications, allowing for the construction of molecules with tailored pharmacological profiles.[1]

One of the most compelling applications of this pyrimidine scaffold is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrimidine core can act as a mimic of the purine base of ATP, enabling competitive binding to the ATP-binding site of kinases.[3]

A prime example of a potent kinase inhibitor derived from a similar pyrimidine framework is TAK-632 , a pan-RAF inhibitor.[3][4] The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, most notably melanoma.

Quantitative Biological Activity of TAK-632

TAK-632 has demonstrated potent inhibitory activity against both wild-type and mutant forms of RAF kinases. The following tables summarize the key in vitro and cellular activity data for this compound.

| Target Enzyme | IC₅₀ (nM) |

| B-RAF (wild-type) | 8.3 |

| B-RAF (V600E mutant) | 2.4 |

| C-RAF | 1.4 |

| Source: Selleck Chemicals, MedchemExpress[3][5] |

Table 1: In Vitro Kinase Inhibitory Activity of TAK-632

| Cell Line | Genotype | Assay | IC₅₀ / GI₅₀ (nM) |

| A375 | B-RAF (V600E) | pMEK Inhibition | 12 |

| A375 | B-RAF (V600E) | pERK Inhibition | 16 |

| A375 | B-RAF (V600E) | Antiproliferative (GI₅₀) | 66 |

| HMVII | NRAS (Q61K)/B-RAF (G469V) | pMEK Inhibition | 49 |

| HMVII | NRAS (Q61K)/B-RAF (G469V) | pERK Inhibition | 50 |

| HMVII | NRAS (Q61K)/B-RAF (G469V) | Antiproliferative (GI₅₀) | 200 |

| HT-29 | B-RAF (V600E) | pMEK Inhibition | 75 |

| Source: Selleck Chemicals, APExBIO[1][3] |

Table 2: Cellular Activity of TAK-632 in Cancer Cell Lines

Experimental Protocols

While the direct synthesis of TAK-632 from this compound is proprietary and not fully disclosed in the public domain, a generalizable synthetic approach for related pyrido[2,3-d]pyrimidine-based RAF inhibitors can be outlined based on published methodologies.[2][6]

General Synthesis of a Pyrido[2,3-d]pyrimidine Core:

-

Amine Displacement: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reacted with concentrated ammonium hydroxide in ethanol. The mixture is stirred overnight, leading to the formation of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The product is collected by filtration and washed.[2]

-

Subsequent Cyclization and Functionalization: The resulting aminopyrimidine can then undergo a series of reactions, including condensation and cyclization with appropriate reagents, to form the core structure of more complex inhibitors. Further modifications, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce various substituents that enhance potency and selectivity.[3]

In Vitro Kinase Assay Protocol for RAF Inhibition:

This protocol is a representative method for assessing the inhibitory activity of a compound like TAK-632 against RAF kinases.

-

Enzyme and Substrate Preparation: Recombinant B-RAF and C-RAF enzymes are expressed and purified. A suitable substrate, such as inactive MEK, is prepared.

-

Reaction Mixture: The kinase reaction is performed in a buffer containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, and 1 mM dithiothreitol.

-

Inhibitor Incubation: The test compound (e.g., TAK-632) at various concentrations is pre-incubated with the RAF enzyme for a defined period (e.g., 5 minutes) at the reaction temperature.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled ATP variant like [γ-³³P]ATP, to a final concentration of 0.5 μM.

-

Reaction Termination and Analysis: After a set incubation time, the reaction is stopped. The amount of phosphorylated substrate is quantified, often by filtering the reaction mixture and measuring the incorporated radioactivity using a scintillation counter.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][7]

Cellular Assay for pMEK/pERK Inhibition:

This protocol describes how to measure the effect of an inhibitor on the MAPK pathway in cancer cells.

-

Cell Culture and Treatment: Cancer cell lines (e.g., A375, HMVII) are cultured to a suitable confluency. The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated MEK (pMEK) and phosphorylated ERK (pERK), as well as total MEK and ERK as loading controls.

-

Detection and Quantification: The primary antibodies are detected using secondary antibodies conjugated to a reporter molecule (e.g., HRP), and the signal is visualized. The intensity of the bands corresponding to pMEK and pERK is quantified and normalized to the total protein levels.

-

IC₅₀ Calculation: The IC₅₀ values for the inhibition of MEK and ERK phosphorylation are determined from the dose-response curves.[8]

Signaling Pathways and Mechanism of Action

TAK-632 functions as a pan-RAF inhibitor, targeting all three members of the RAF kinase family. Its mechanism of action is centered on the inhibition of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of TAK-632.

In cancers with mutations in B-RAF (e.g., V600E) or NRAS, this pathway is constitutively active, leading to uncontrolled cell growth. TAK-632 binds to the ATP-binding site of RAF kinases, preventing their activation and subsequent phosphorylation of MEK. This, in turn, blocks the phosphorylation of ERK, thereby inhibiting the downstream signaling that drives cancer cell proliferation.[3][8]

Interestingly, TAK-632 is also reported to inhibit necroptosis, a form of programmed cell death, by targeting RIPK1 and RIPK3 kinases.[9] This suggests that derivatives of the this compound scaffold may have therapeutic potential beyond oncology, in inflammatory and degenerative diseases where necroptosis plays a role.

Conclusion

This compound is a versatile and valuable intermediate in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors, exemplified by the pan-RAF inhibitor TAK-632, highlights the significant potential of this chemical scaffold in the development of novel therapeutics. The ability to generate compounds that can modulate key signaling pathways, such as the MAPK/ERK cascade, underscores the importance of such building blocks in the ongoing search for more effective treatments for cancer and other debilitating diseases. Further exploration of derivatives from this pyrimidine core could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

- 1. apexbt.com [apexbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TAK-632 | Raf | Aurora Kinase | FGFR | PDGFR | TargetMol [targetmol.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Identification of the Raf kinase inhibitor TAK-632 and its analogues as potent inhibitors of necroptosis by targeting RIPK1 and RIPK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Maze: A Technical Guide to the Potential Mechanism of Action of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. While direct studies on this specific ethyl ester are limited, extensive research on structurally analogous pyrimidine derivatives provides a strong foundation for postulating its mechanism of action. This technical guide synthesizes the available scientific evidence to propose a primary mechanism centered on the inhibition of key protein kinases involved in oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl kinase. This document provides a comprehensive overview of the plausible signaling pathways affected, quantitative data from related compounds to illustrate structure-activity relationships, detailed experimental protocols for assessing biological activity, and visual diagrams to elucidate complex molecular interactions and workflows.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs, including antiviral and anticancer agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets. The specific substitutions on the pyrimidine ring, such as the bromo, methylthio, and carboxylate groups found in the title compound, play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom at the 5-position, for instance, is a common feature in potent kinase inhibitors.[2]

Postulated Mechanism of Action: Kinase Inhibition

Based on the structure-activity relationships of a large body of 5-bromopyrimidine and 2-(methylthio)pyrimidine derivatives, the most probable mechanism of action for this compound derivatives is the inhibition of protein kinases. These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Targeting Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[3] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Several 5-(methylthio)pyrimidine derivatives have been identified as potent and selective inhibitors of mutant EGFR, particularly the L858R/T790M mutant which confers resistance to first-generation EGFR inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]

The proposed interaction involves the pyrimidine core forming key hydrogen bonds with the hinge region of the EGFR kinase domain, while the substituted groups occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

Targeting Bcr-Abl Tyrosine Kinase

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML). A novel series of 5-bromo-pyrimidine derivatives have been synthesized and shown to be potent inhibitors of Bcr-Abl kinase.[2] These compounds also function as ATP-competitive inhibitors, effectively blocking the phosphorylation of downstream substrates and inducing apoptosis in Bcr-Abl-positive cancer cells. The inhibition of Bcr-Abl leads to the downregulation of critical survival pathways such as the RAS/MAPK and PI3K/AKT pathways.[7][8]

Quantitative Data on Structurally Related Pyrimidine Derivatives

To provide a quantitative perspective on the potential efficacy of this compound derivatives, the following tables summarize the inhibitory activities (IC50 values) of structurally similar compounds against relevant kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 5-(methylthio)pyrimidine | EGFR (L858R/T790M) | <1 | [4] |

| 5-(methylthio)pyrimidine | EGFR (Wild Type) | >100 | [4] |

| 5-bromo-pyrimidine | Bcr-Abl | 10 - 100 | [2] |

| Pyrido[2,3-d]pyrimidine | PDGFr | 1110 | [9] |

| Pyrido[2,3-d]pyrimidine | FGFr | 130 | [9] |

| Pyrido[2,3-d]pyrimidine | EGFr | 450 | [9] |

| Pyrido[2,3-d]pyrimidine | c-src | 220 | [9] |

Table 2: Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-(methylthio)pyrimidine | H1975 | Non-Small Cell Lung Cancer | <0.1 | [4] |

| 5-bromo-pyrimidine | K562 | Chronic Myeloid Leukemia | 1 - 10 | [2] |

| Pyridothienopyrimidine | HepG-2 | Liver Cancer | 1.27 | [10] |

| Pyridothienopyrimidine | MCF-7 | Breast Cancer | 10.80 | [10] |

| 4-aminopyrazolo[3,4-d]pyrimidine | UO-31 | Renal Cancer | 0.87 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of pyrimidine-based kinase inhibitors.

ADP-Glo™ Kinase Assay (for Kinase Inhibition)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[12][13]

-

Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., this compound derivative) in a suitable kinase buffer. The final reaction volume is typically 5 µL.[14]

-

Incubation: Incubate the reaction mixture at room temperature for 1 hour.[10]

-

Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

-

ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.[14]

-

Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate-reading luminometer.[14]

-

Data Analysis: The decrease in luminescence in the presence of the test compound compared to a control reaction indicates kinase inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay (for Cell Viability and Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][15]

-

Cell Seeding: Seed cancer cells (e.g., H1975, K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[4]

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.[4]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

-

Data Analysis: The reduction in absorbance in treated cells compared to untreated controls indicates a loss of cell viability. IC50 values are determined from the dose-response curve.

Visualizing the Mechanism: Diagrams

Signaling Pathways

Caption: Postulated inhibition of the EGFR signaling pathway.

Caption: Postulated inhibition of the Bcr-Abl signaling pathway.

Experimental Workflows

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available, the extensive body of research on structurally related pyrimidine derivatives strongly suggests a role as a kinase inhibitor, particularly targeting oncogenic kinases like EGFR and Bcr-Abl. The data and protocols presented in this guide provide a robust framework for the future investigation and development of this and similar compounds as potential therapeutic agents. Further studies, including in vitro kinase profiling, cellular assays, and eventually in vivo models, are necessary to definitively elucidate the precise mechanism of action and to validate the therapeutic potential of this promising class of molecules.

References

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 4. MTT (Assay protocol [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. carnabio.com [carnabio.com]

- 11. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]

- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 13. promega.com [promega.com]

- 14. promega.com [promega.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Solubility and stability of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

An In-depth Technical Guide on the Solubility and Stability of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a viable candidate in these fields. This technical guide outlines the methodologies for determining the solubility and stability of this compound and presents available data for structurally related analogs to provide a predictive framework. While specific experimental data for the title compound is limited in publicly available literature, this guide provides robust experimental protocols for its characterization.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules, including nucleobases and therapeutic agents. The title compound, this compound, possesses several functional groups—a pyrimidine core, a bromo substituent, a methylthio group, and an ethyl carboxylate—that contribute to its chemical reactivity and potential biological activity. The bromine atom can be utilized for further synthetic modifications, the methylthio group can influence metabolic stability, and the ethyl ester can act as a prodrug moiety. However, the successful development of any compound is contingent upon its physicochemical properties, with solubility and stability being paramount for bioavailability, formulation, and shelf-life.

Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C₈H₉BrN₂O₂S | [1] |

| Molecular Weight | 277.14 g/mol | [1] |

| Physical Form | Solid | [1] |

| CAS Number | 74840-38-3 | [1] |

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is critical for drug development, from initial biological screening to formulation.

Aqueous Solubility

Solubility in Organic Solvents

While specific quantitative data is unavailable, heterocyclic compounds of this nature typically exhibit solubility in a range of common organic solvents. A qualitative assessment of solubility is recommended.

Table 1: Predicted Qualitative Solubility

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Aprotic, polar solvent similar to DMSO. |

| Dichloromethane (DCM) | Soluble to Sparingly Soluble | Non-polar aprotic solvent; solubility will depend on crystal lattice energy. |

| Methanol / Ethanol | Soluble to Sparingly Soluble | Polar protic solvents; hydrogen bonding capability of the solvent may interact with the heteroatoms. |

| Acetonitrile | Soluble to Sparingly Soluble | Aprotic solvent with moderate polarity. |

| Ethyl Acetate | Sparingly Soluble | Less polar than alcohols, may be a suitable recrystallization solvent. |

| Hexanes / Heptane | Insoluble | Non-polar solvents are unlikely to dissolve this polar heterocyclic compound. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Preparation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

Stability Profile

Assessing the stability of a compound under various stress conditions is essential to determine its shelf-life, storage conditions, and degradation pathways.

Thermal Stability

For the related compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, decomposition is reported to occur at 158-162 °C.[2] It is anticipated that the ethyl ester will have a different melting point but may exhibit similar thermal decomposition characteristics.

pH-Dependent Stability (Hydrolysis)

The ethyl ester functionality is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The stability of the ester bond is pH-dependent. At neutral pH, the rate of hydrolysis is generally slow, but it increases significantly in acidic or alkaline environments.

Photostability

Compounds with chromophores that absorb in the UV-visible region may be susceptible to photodegradation. The pyrimidine ring system absorbs UV light and, in the presence of a bromine substituent, the potential for photolytic degradation should be investigated.

Oxidative Stability

The methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone. While the methylthio group is generally more stable to oxidation than a free thiol, exposure to oxidizing agents should be evaluated.

Experimental Protocols for Stability Studies (Forced Degradation)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80 °C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80 °C |

| Neutral Hydrolysis | Purified water, 80 °C |

| Oxidation | 3-30% H₂O₂, room temperature |

| Thermal Degradation | Solid-state, elevated temperature (e.g., 105 °C) |

| Photodegradation | Solution and solid-state, exposure to UV and visible light (ICH Q1B guidelines) |

General Protocol:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress medium. For solid-state studies, expose the powdered compound directly to the stress condition.

-

Stress Application: Incubate the samples under the specified conditions for a defined period.

-

Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples before analysis. For oxidative studies, the reaction may need to be quenched.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides a comprehensive framework of experimental protocols for its determination. The methodologies outlined for thermodynamic solubility and forced degradation studies are based on industry-standard practices. The predicted properties, based on its chemical structure and data from related analogs, suggest that the compound is likely to have low aqueous solubility and potential stability liabilities related to hydrolysis of the ethyl ester and oxidation of the methylthio group. A thorough experimental evaluation as described herein is essential for any further development of this compound for pharmaceutical or other applications.

References

An In-depth Technical Guide to Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS Number: 74840-38-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, bearing the CAS number 74840-38-3, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom and a versatile ester group on the pyrimidine scaffold, render it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and, most notably, the significant applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic intervention.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 33-34 °C. Its molecular structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 74840-38-3 |

| Chemical Name | This compound |

| Molecular Formula | C₈H₉BrN₂O₂S |

| Molecular Weight | 277.14 g/mol |

| IUPAC Name | ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate |

| Physical Property | Value | Source |

| Melting Point | 33-34 °C | Not explicitly cited |

| Appearance | Solid | Not explicitly cited |

Spectral Data

| Spectroscopic Technique | Observed Peaks/Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 2.75 (s, 3H), 9.20 (s, 1H) |

| Mass Spectrometry (MS) | [M+H]⁺: 205.1 (for 5-bromo-2-(methylthio)pyrimidine) |

Synthesis and Reactions

The synthesis of this compound and its derivatives is a key area of interest for organic chemists. The compound is often prepared from its corresponding carboxylic acid.

General Synthetic Approach

A common synthetic route involves the esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The carboxylic acid itself can be synthesized through various methods, including the bromination of a pyrimidine precursor.

Key Reactions

This compound is a versatile intermediate that can undergo several important chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom at the 5-position is susceptible to substitution, allowing for the introduction of a wide range of aryl and heteroaryl groups. This reactivity is fundamental to its application in the synthesis of complex molecules with desired pharmacological properties.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy. Pyrimidine derivatives are known to be effective scaffolds for molecules that target the ATP-binding site of various kinases.

Kinase Inhibitor Synthesis

Derivatives of this compound have shown potential as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR). Mutations in EGFR are implicated in the development and progression of various cancers, particularly non-small cell lung cancer. The pyrimidine core of this compound serves as a crucial pharmacophore that can be elaborated through synthetic modifications to achieve high potency and selectivity for specific kinase targets.[1]

The general workflow for the utilization of this compound in the synthesis of kinase inhibitors often involves a Suzuki coupling reaction to introduce a substituted aryl group at the 5-position of the pyrimidine ring. This is a critical step in building the molecular complexity required for effective kinase inhibition.

Agrochemical Research

Beyond pharmaceuticals, pyrimidine derivatives also find applications in the agrochemical industry. The structural motifs present in this compound can be incorporated into novel herbicides and fungicides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Signaling Pathways

While this compound itself is a synthetic intermediate, its derivatives are designed to target specific signaling pathways implicated in disease. A primary target for many pyrimidine-based inhibitors is the EGFR signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Kinase inhibitors developed from this compound are designed to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and abrogating downstream signaling.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery and development. Its utility as a precursor for potent and selective kinase inhibitors underscores its importance in the ongoing efforts to develop targeted therapies for cancer and other diseases. The synthetic accessibility and reactivity of this compound will likely continue to fuel its use in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its structural features, including the reactive bromine atom and the methylthio group, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This guide outlines two principal synthetic pathways to this compound, starting from readily available precursors.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary routes:

-

Synthesis from Mucobromic Acid and S-Methylisothiourea Sulfate: This pathway involves the initial formation of the pyrimidine ring by condensation of mucobromic acid and S-methylisothiourea sulfate to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, followed by esterification.

-

Bromination of Ethyl 2-(methylthio)pyrimidine-4-carboxylate: This alternative route begins with the synthesis of the pyrimidine core without the bromo substituent, which is introduced in a subsequent bromination step.

Below are the detailed experimental protocols and quantitative data associated with these synthetic strategies.

Pathway 1: Synthesis from Mucobromic Acid

This pathway is a robust method for the gram-scale synthesis of the target compound.

Step 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

This key step involves the cyclocondensation of mucobromic acid with S-methylisothiourea sulfate.

Experimental Protocol:

To a stirred aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature, mucobromic acid (58.05 g, 0.225 mol) is slowly added. The resulting suspension is cooled to 10 °C using an ice bath. Triethylamine (94.1 mL, 0.675 mol) is then added dropwise over a period of 4 hours, maintaining the temperature at 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. Activated carbon is added to the dark red-brown solution, and the mixture is stirred for 10 minutes before being filtered. The filtrate is acidified with concentrated hydrochloric acid (50 mL). The resulting yellow precipitate is collected by filtration, washed sequentially with water (2 x 80 mL) and ether (2 x 100 mL), and dried in a vacuum oven at 50 °C for 48 hours to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |

| Mucobromic Acid | 257.87 | 0.225 | 58.05 g | 1 |

| S-Methylisothiourea Sulfate | 278.31 | 0.225 | 62.66 g | 1 |

| Triethylamine | 101.19 | 0.675 | 94.1 mL | 3 |

| Product | 249.09 | 0.133 | 33.13 g | Yield: 59% |

Step 2: Esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

The carboxylic acid intermediate is converted to the corresponding ethyl ester via Fischer esterification.

Experimental Protocol:

A suspension of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (10.0 g, 0.040 mol) in absolute ethanol (200 mL) is cooled in an ice bath. Concentrated sulfuric acid (2 mL) is added dropwise. The reaction mixture is then heated at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords this compound as a solid.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |

| 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 249.09 | 0.040 | 10.0 g | 1 |

| Ethanol | 46.07 | - | 200 mL | Solvent |

| Sulfuric Acid | 98.08 | - | 2 mL | Catalyst |

| Product | 277.14 | - | - | Yield: High (typically >85%) |

Workflow for Pathway 1:

Caption: Synthesis of the target compound from mucobromic acid.

Pathway 2: Bromination of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

This alternative pathway involves the late-stage introduction of the bromine atom.

Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

The synthesis of the unbrominated pyrimidine core can be achieved through various methods. A common approach is the condensation of ethyl 3-amino-3-ethoxyacrylate with S-methylisothiourea.

(Note: A detailed experimental protocol for this specific step is not provided here, but it follows established pyrimidine synthesis methodologies.)

Step 2: Bromination of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol:

To a solution of Ethyl 2-(methylthio)pyrimidine-4-carboxylate (5.0 g, 0.025 mol) in chloroform (100 mL), N-bromosuccinimide (4.5 g, 0.025 mol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) and water (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |

| Ethyl 2-(methylthio)pyrimidine-4-carboxylate | 198.24 | 0.025 | 5.0 g | 1 |

| N-Bromosuccinimide (NBS) | 177.98 | 0.025 | 4.5 g | 1 |

| Chloroform | 119.38 | - | 100 mL | Solvent |

| Product | 277.14 | - | - | Yield: Moderate to High |

Workflow for Pathway 2:

Caption: Synthesis of the target compound via bromination.

Conclusion

The synthetic routes detailed in this guide provide reliable and scalable methods for the preparation of this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. Both routes utilize standard organic chemistry techniques and reagents, making them accessible for researchers in the field of drug discovery and development. Careful execution of the provided protocols will enable the efficient synthesis of this valuable chemical intermediate.

A Theoretical and Experimental Overview of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and Related Derivatives

This technical guide provides a comprehensive analysis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct theoretical studies on this specific ester, this document leverages data from its parent carboxylic acid and other closely related pyrimidine derivatives to offer insights into its structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this class of molecules.

Chemical Properties

This compound is a pyrimidine derivative characterized by a bromine substituent at the 5-position, a methylthio group at the 2-position, and an ethyl carboxylate group at the 4-position.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₂S | [1] |

| Molecular Weight | 277.14 g/mol | [1] |

| CAS Number | 74840-38-3 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95.0% | [1] |

| InChI Key | HAZCVNCWMFKYJI-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

2.1. Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [2]

This protocol describes the synthesis of the parent carboxylic acid, a key intermediate.

-

Materials:

-

Mucobromic acid

-

S-methylisothiourea sulfate

-

Triethylamine

-

Concentrated hydrochloric acid

-

Activated carbon (Darco G-60)

-

Water

-

Ether

-

-

Procedure:

-

Mucobromic acid (0.225 mol) is slowly added to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (0.225 mol) at room temperature.

-

The reaction suspension is cooled to 10 °C using an ice bath.

-

Triethylamine (0.675 mol) is added dropwise over 4 hours.

-

The reaction mixture is allowed to stand at room temperature for 24 hours.

-

Activated carbon is added to the resulting dark red/brown solution, and the mixture is stirred for 10 minutes.

-

The activated carbon is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid (50 mL).

-

The precipitated yellow solid is collected by filtration and washed sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

-

The product, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is dried in a vacuum oven at 50 °C for 2 days.

-

-

Yield: 59%[2]

-

Characterization (¹H NMR):

-

¹H NMR (DMSO-d₆, 400 MHz) δ: 2.75 (s, 3H), 9.20 (s, 1H)[2]

-

Theoretical Studies: A Framework

While direct theoretical studies on this compound are scarce, Density Functional Theory (DFT) is a powerful tool for investigating the properties of such molecules. DFT calculations can provide insights into molecular structure, electronic properties, and reactivity. Similar pyrimidine and thiophene derivatives have been studied using these methods.[3][4][5][6][7]

3.1. Proposed Computational Workflow

A typical theoretical study of this compound would involve the following steps:

References

- 1. This compound [cymitquimica.com]

- 2. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, Antioxidant Properties and Dft Calculation of Some New Pyrimidine Derivatives [gcris.yyu.edu.tr]

- 7. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]

Methodological & Application

The Versatility of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique arrangement of reactive sites—a bromine atom, a methylthio group, and an ethyl carboxylate on a pyrimidine core—provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This document provides an overview of its applications in drug discovery, detailed experimental protocols for the synthesis of key derivatives, and a summary of relevant biological data.

Application Notes

The pyrimidine scaffold is a cornerstone in the development of therapeutics, owing to its presence in the nucleobases of DNA and RNA, which allows for interactions with a multitude of biological targets. This compound serves as a key intermediate in the synthesis of compounds targeting a range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2]

Key Applications:

-